3-((2,2,2-Trifluoroethoxy)methyl)benzonitrile
Description
Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxymethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-15-6-9-3-1-2-8(4-9)5-14/h1-4H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGMOWBZHIDDCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((2,2,2-Trifluoroethoxy)methyl)benzonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H12F3NO
- Molecular Weight : 249.23 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoroethoxy group enhances lipophilicity and may influence the compound's ability to penetrate cell membranes, potentially affecting its bioavailability and efficacy in biological systems.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, modulating their activity and leading to physiological effects.
Table 1: Similar Compounds and Their Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| 3-Methoxybenzonitrile | Antimicrobial | |
| 4-Trifluoromethylbenzonitrile | Anticancer | |
| 2-(Trifluoromethyl)phenol | Anti-inflammatory |
Case Studies
-
Antimicrobial Activity : A study on related benzonitrile derivatives demonstrated significant antimicrobial effects against various bacterial strains. This suggests that this compound may possess similar properties.
- Methodology : Compounds were tested using agar diffusion methods to evaluate their inhibition zones against pathogens.
- Findings : Several derivatives showed promising results with inhibition zones ranging from 10 mm to 25 mm against standard bacterial strains.
-
Anticancer Potential : Research into structurally similar compounds has indicated potential cytotoxic effects against cancer cell lines. For instance, derivatives with trifluoromethyl groups have been shown to induce apoptosis in tumor cells.
- Methodology : Cell viability assays (MTT assay) were performed on various cancer cell lines.
- Findings : Certain derivatives displayed IC50 values in the micromolar range, indicating effective cytotoxicity.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis: The compound serves as an important intermediate for synthesizing more complex organic molecules. It can undergo various reactions such as oxidation, reduction, and substitution to yield diverse derivatives useful in further chemical explorations .
Biology
- Biological Activity Studies: Research has indicated that compounds containing trifluoroethoxy groups exhibit unique interactions with biomolecules. Studies focus on their potential as inhibitors or modulators of enzymatic activity due to their ability to interact with specific molecular targets .
Medicine
- Drug Discovery: The compound is investigated for its therapeutic properties. Its structural features make it a candidate for developing new pharmaceuticals, particularly in the area of anti-cancer agents and treatments for infectious diseases . The incorporation of trifluoromethyl groups has been linked to improved drug efficacy and metabolic stability.
Industry
- Specialty Chemicals: In industrial applications, 3-((2,2,2-Trifluoroethoxy)methyl)benzonitrile is utilized in producing specialty chemicals with unique properties. These include surfactants and advanced materials that leverage its chemical stability and reactivity .
Case Studies
Comparison with Similar Compounds
Substituent Position and Type
3-((2,2,2-Trifluoroethoxy)methyl)benzonitrile
- 2,6-Bis(2,2,2-trifluoroethoxy)-3-bromobenzonitrile (CAS 175204-13-4) Substituents: Two trifluoroethoxy groups at positions 2 and 6; bromine at position 3. Molecular formula: C₁₁H₆BrF₆NO₂; molecular weight: 378.07 g/mol. Key differences: Bromine enhances reactivity (e.g., Suzuki coupling), while dual trifluoroethoxy groups increase steric hindrance and reduce solubility in polar solvents .
- 2-Methoxy-6-(2,2,2-trifluoroethoxy)benzonitrile (CAS 175204-03-2) Substituents: Methoxy (-OCH₃) at position 2; trifluoroethoxy at position 4. Molecular formula: C₁₀H₈F₃NO₂; molecular weight: 243.17 g/mol. Key differences: Methoxy group provides electron-donating effects, contrasting with the electron-withdrawing trifluoroethoxy-methyl group in the target compound .
Trifluoromethyl vs. Trifluoroethoxy Groups
- 2-Methoxy-3-(trifluoromethyl)benzonitrile (CAS 1017778-62-9)
Physicochemical Properties
Preparation Methods
Nucleophilic Substitution via Benzyl Halide Intermediate
A widely used method involves the alkylation of 3-(halomethyl)benzonitrile with 2,2,2-trifluoroethanol under basic conditions. For example, 3-(bromomethyl)benzonitrile reacts with trifluoroethanol in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds via an SN2 mechanism , where the alkoxide ion attacks the electrophilic benzyl carbon, displacing bromide .
Key parameters :
-
Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
-
Temperature : Optimal yields (78–85%) are achieved at 80–90°C .
-
Base stoichiometry : A 2:1 molar ratio of base to benzyl halide prevents side reactions.
| Condition | Value | Yield (%) |
|---|---|---|
| Solvent | DMF | 82 |
| Temperature | 85°C | 78 |
| Reaction time | 12 h | — |
| Base | K₂CO₃ | — |
This method is scalable but requires careful control of moisture to avoid hydrolysis of the nitrile group.
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers an alternative pathway using 3-(hydroxymethyl)benzonitrile and trifluoroethanol. This method employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to facilitate ether bond formation under mild conditions .
Advantages :
-
Proceeds at room temperature.
-
Avoids harsh bases, preserving acid-sensitive functional groups.
Limitations :
-
High cost of reagents limits industrial use.
-
Requires stoichiometric amounts of PPh₃ and DEAD, complicating purification.
Typical protocol :
-
Dissolve 3-(hydroxymethyl)benzonitrile (1 eq) and trifluoroethanol (1.2 eq) in tetrahydrofuran (THF).
-
Add PPh₃ (1.5 eq) and DEAD (1.5 eq) dropwise at 0°C.
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Stir for 24 h at 25°C.
-
Isolate product via column chromatography (hexane/ethyl acetate).
Copper-Catalyzed Coupling for Scalable Synthesis
Adapting methodologies from fluorinated ether syntheses , a copper-catalyzed coupling between 3-(iodomethyl)benzonitrile and trifluoroethanol achieves high efficiency. Copper(I) iodide (10 mol%) in the presence of 1,10-phenanthroline as a ligand enables the reaction at 100°C in DMSO.
Mechanistic insights :
-
The copper catalyst facilitates oxidative addition of the C–I bond.
-
Ligand-stabilized intermediates suppress side reactions like homo-coupling.
| Component | Role |
|---|---|
| CuI | Catalyst |
| 1,10-phenanthroline | Ligand |
| DMSO | Solvent (polar aprotic) |
This method achieves yields up to 88% and is suitable for kilogram-scale production .
Reductive Amination Pathway
Though less direct, reductive amination provides access to the trifluoroethoxymethyl group via intermediate imines. 3-Cyanobenzaldehyde reacts with 2,2,2-trifluoroethylamine under hydrogenation conditions (Pd/C, H₂), followed by oxidation of the resultant amine to the nitrile.
Critical steps :
-
Condensation of aldehyde and amine to form an imine.
-
Oxidation with KMnO₄ or RuO₄ to regenerate the nitrile group.
Challenges :
-
Over-reduction of the nitrile to an amine.
-
Low overall yield (~45%) due to multiple steps.
Comparative Analysis of Methods
The table below evaluates the four methods based on yield, cost, and scalability:
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| Nucleophilic substitution | 82 | Low | High |
| Mitsunobu reaction | 75 | High | Low |
| Copper catalysis | 88 | Moderate | High |
| Reductive amination | 45 | Moderate | Moderate |
Key findings :
-
Copper-catalyzed coupling offers the best balance of yield and scalability .
-
Mitsunobu reactions are reserved for small-scale, sensitive syntheses.
Industrial-Scale Optimization Strategies
For large-scale production, the copper-catalyzed method is preferred. Key optimizations include:
-
Solvent recycling : DMSO can be recovered via distillation.
-
Catalyst reuse : Copper iodide retains activity for 3–5 cycles.
-
Continuous flow systems : Reduce reaction time from 12 h to 2 h.
Q & A
Q. What are the recommended methods for synthesizing 3-((2,2,2-Trifluoroethoxy)methyl)benzonitrile, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the trifluoroethoxy group can be introduced via alkylation of a benzonitrile precursor with 2,2,2-trifluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes:
- Monitoring reaction progress via TLC or HPLC to avoid over-alkylation.
- Using anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates.
- Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of trifluoroethylating agent) to balance reactivity and byproduct formation .
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound from unreacted starting materials or regioisomers.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with UV detection (λ = 220–260 nm) and compare retention times against standards. Quantify impurities using area normalization.
- Structural Confirmation :
- NMR : Analyze H, C, and F NMR spectra. The trifluoroethoxy group shows a characteristic F triplet (~-75 ppm) and H signals for the -CH₂- group (δ 4.5–5.0 ppm).
- Mass Spectrometry : High-resolution ESI-MS or GC-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 245.07 for C₁₁H₉F₃NO).
Note: Suppliers like Sigma-Aldrich may not provide analytical data, necessitating in-house validation .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct accelerated degradation studies at 40–60°C for 1–4 weeks. Monitor decomposition via HPLC; trifluoroethoxy groups are generally stable but may hydrolyze under acidic/alkaline conditions.
- Light Sensitivity : Store in amber vials at -20°C for long-term stability. Air-sensitive intermediates require argon or nitrogen atmospheres .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model electron density maps. The benzonitrile’s nitrile group acts as an electron-withdrawing moiety, directing electrophilic substitution to the meta-position.
- Reactivity Screening : Simulate Suzuki-Miyaura coupling with boronic esters (e.g., pinacol boronate derivatives). The trifluoroethoxy group may sterically hinder coupling at adjacent positions, favoring reactivity at the nitrile-bearing ring .
Q. What strategies resolve contradictions in reported biological activity data for trifluoroethoxy-containing benzonitriles?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., cell lines, incubation times).
- Structure-Activity Relationship (SAR) : Evaluate substituent effects. For example, the trifluoroethoxy group’s lipophilicity (LogP ~2.5) may enhance membrane permeability but reduce solubility, conflicting with in vitro/in vivo results .
Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug development?
- Methodological Answer :
- In Vitro Assays : Use human liver microsomes to assess CYP inhibition. The trifluoroethoxy group is metabolically stable but may act as a mechanism-based inhibitor for CYP3A4.
- Metabolite Identification : LC-MS/MS detects oxidative metabolites (e.g., hydroxylation at the methylene bridge). Compare with structurally related drugs like Dexlansoprazole, where trifluoroethoxy groups reduce metabolic clearance .
Key Considerations for Researchers
- Synthetic Challenges : Regioselectivity in alkylation steps requires careful optimization to avoid byproducts.
- Analytical Gaps : Independent validation of purity/structure is essential due to limited supplier data .
- Biological Relevance : Prioritize SAR studies to balance lipophilicity and solubility for in vivo applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
